Compound Identification and Physicochemical Properties
Compound Identification and Physicochemical Properties
An In-Depth Technical Guide to 3-(4-Chlorophenyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(4-chlorophenyl)benzaldehyde (CAS No. 139502-80-0), a key biphenyl intermediate with significant applications in medicinal chemistry and materials science. We will delve into its chemical properties, a robust and validated synthesis protocol, its role as a strategic building block in drug discovery, and essential safety and handling information. This document is designed to equip researchers and developers with the foundational knowledge required to effectively utilize this compound in their work.
3-(4-Chlorophenyl)benzaldehyde is an aromatic aldehyde featuring a biphenyl scaffold where a chlorophenyl group is attached to the meta-position of a benzaldehyde ring. This substitution pattern provides a versatile platform for further chemical elaboration.
Key Identifiers
| Identifier | Value | Source |
| CAS Number | 139502-80-0 | [1] |
| IUPAC Name | 3-(4-chlorophenyl)benzaldehyde | [2] |
| Molecular Formula | C₁₃H₉ClO | [1][2] |
| Molecular Weight | 216.66 g/mol | [1][2] |
| InChIKey | JIBHWLKAALCSRU-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)C=O | [2] |
Chemical Structure
Caption: Chemical structure of 3-(4-Chlorophenyl)benzaldehyde.
Physicochemical Properties
| Property | Value | Notes |
| Physical State | Solid | Expected based on similar biphenyl compounds. |
| XLogP3 | 4.1 | Computed value, indicating high lipophilicity.[2] |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 1 (Oxygen atom) | |
| Rotatable Bond Count | 2 |
Synthesis and Mechanistic Insights
The formation of the C-C bond between the two phenyl rings is most efficiently achieved via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the preferred method due to its mild reaction conditions, high functional group tolerance, and the commercial availability of the required boronic acid precursors.[3][4]
Recommended Synthetic Route: Suzuki-Miyaura Coupling
The reaction couples 3-formylphenylboronic acid with a 4-chlorosubstituted aryl halide (e.g., 1-chloro-4-iodobenzene) in the presence of a palladium catalyst and a base.
Caption: Workflow for Suzuki-Miyaura synthesis.
Detailed Experimental Protocol
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Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-formylphenylboronic acid (1.0 eq) and 1-chloro-4-iodobenzene (1.05 eq).
-
Solvent and Base Addition: Add a biphasic solvent mixture of toluene and ethanol (e.g., 3:1 ratio) followed by an aqueous solution of 2M sodium carbonate (Na₂CO₃) (3.0 eq).[5]
-
Causality: The biphasic system facilitates the reaction by dissolving the organic reactants in the toluene phase while the inorganic base resides in the aqueous phase. The base is crucial for activating the boronic acid to form a boronate species, which enhances its nucleophilicity for the transmetalation step.[4]
-
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq), to the mixture under a positive pressure of the inert gas.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-90°C) and stir vigorously overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature. Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 3-(4-chlorophenyl)benzaldehyde.
Protocol Validation: Product Characterization
The identity and purity of the synthesized compound must be confirmed through standard analytical techniques.
-
¹H NMR Spectroscopy: The spectrum should show characteristic signals for the aldehyde proton as a singlet around δ 9.9-10.1 ppm.[6][7] Aromatic protons will appear as a complex multiplet pattern between δ 7.4-8.0 ppm.[6]
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde should be visible around 1700-1710 cm⁻¹.[6] Aromatic C-H stretching will appear around 3000-3100 cm⁻¹.[6]
-
Mass Spectrometry: Analysis should confirm the molecular weight of 216.66 g/mol and show the characteristic isotopic pattern for a molecule containing one chlorine atom.
Applications in Drug Discovery and Development
Halogenated compounds, particularly those containing chlorine, are prevalent in FDA-approved pharmaceuticals. The chlorine atom can modulate a molecule's metabolic stability, lipophilicity, and binding interactions.[8] 3-(4-Chlorophenyl)benzaldehyde serves as a valuable starting material for synthesizing more complex molecules with potential therapeutic activity.
The compound's utility stems from its two key reactive sites:
-
The Aldehyde Group: Acts as an electrophilic handle for a wide range of transformations, including reductive amination, Wittig reactions, and condensation reactions (e.g., Claisen-Schmidt) to form chalcones and other scaffolds.[9][10]
-
The Biphenyl Core: Provides a rigid, well-defined scaffold that can be further functionalized. The specific meta-substitution pattern orients subsequent additions in a precise geometry, which is critical for optimizing drug-receptor interactions.
Exemplary Synthetic Pathway
This compound is a precursor for various heterocyclic systems known for their pharmacological activities, such as pyrazoles and pyrimidines.[11][12][13] For example, it can be used to synthesize kinase inhibitors for anti-cancer applications or novel anticonvulsant agents.[12][14]
Caption: Role as a precursor in heterocyclic synthesis.
Safety, Handling, and Toxicology
As with any laboratory chemical, proper safety protocols must be observed when handling 3-(4-chlorophenyl)benzaldehyde.
GHS Hazard Classification
| Hazard Class | Category | Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
| Source: GHS classifications for structurally related chlorobenzaldehydes. |
Handling and First Aid Protocols
-
Engineering Controls: Handle in a well-ventilated fume hood to minimize inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Handling: Avoid generating dust. Keep container tightly closed when not in use. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid (Skin Contact): Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
First Aid (Eye Contact): Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
First Aid (Ingestion): If swallowed, rinse mouth with water. Do not induce vomiting. Call a poison control center or seek immediate medical attention.
-
First Aid (Inhalation): Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
Conclusion
3-(4-Chlorophenyl)benzaldehyde is a high-value chemical intermediate with a well-defined profile. Its synthesis is reliably achieved through robust methods like the Suzuki-Miyaura coupling, and its versatile aldehyde functionality makes it a strategic asset in the synthesis of complex molecular architectures. For professionals in drug discovery and development, this compound represents a key building block for creating novel therapeutics, particularly in the areas of oncology and neurology. Adherence to established safety protocols is essential for its handling and application in a research setting.
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PubChem. (n.d.). 3-(4-Chlorophenyl)benzaldehyde. Retrieved from [Link]
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Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
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MDPI. (2021, January 25). (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one. Retrieved from [Link]
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ResearchGate. (n.d.). UV-Visible, IR, and 1 NMR spectral data of compounds. [Table]. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Retrieved from [Link]
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CAS. (n.d.). U.S. National Patent Classifications Used by CAS. Retrieved from [Link]
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PubMed. (2003). Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library. Retrieved from [Link]
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National Center for Biotechnology Information. (2017, July 18). Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. Retrieved from [Link]
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